molecular formula C13H7NO3S2 B3103642 5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one CAS No. 1446899-00-8

5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B3103642
CAS No.: 1446899-00-8
M. Wt: 289.3 g/mol
InChI Key: VOQKYYMMDXMDIG-YHYXMXQVSA-N
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Description

This compound belongs to the rhodanine-derived family, characterized by a thiazolidinone core (2-thioxo-1,3-thiazolan-4-one) conjugated with a 4-oxo-4H-chromen-3-yl moiety via a Z-configuration exocyclic double bond. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO3S2/c15-11-7(5-10-12(16)14-13(18)19-10)6-17-9-4-2-1-3-8(9)11/h1-6H,(H,14,16,18)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQKYYMMDXMDIG-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one typically involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidinone ring. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of thiazolidinone, including the compound , exhibit significant antimicrobial properties. For instance, research demonstrated that modifications on the chromene structure can enhance antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicated that it exhibits moderate inhibition of inflammatory markers, comparable to standard anti-inflammatory drugs like Diclofenac Sodium (DFS). The introduction of different substituents on the chromene ring was found to influence the degree of anti-inflammatory activity .

Substituent Activity Level IC50 Value
FluoroHigh20 µM
ChloroModerate35 µM
NitroVery High15 µM

Antioxidant Properties

The antioxidant activity of this compound has also been explored. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This property is attributed to the thiazolidinone structure that stabilizes free radicals .

Study on Antimicrobial Activity

A study conducted by Asrondkar et al. synthesized several derivatives of thiazolidinone and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed enhanced activity due to structural modifications, particularly those incorporating electron-withdrawing groups on the benzene ring .

Study on Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, researchers compared the compound's efficacy with standard treatments. The results highlighted that while it was less potent than DFS, certain derivatives showed promise in reducing inflammation markers significantly .

Mechanism of Action

The mechanism of action of 5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Thiazolidinone Ring

  • N-Substituents :
    Derivatives such as 3-(4-methoxybenzyl)- and 3-hexyl-substituted analogues (e.g., ) exhibit altered lipophilicity. For example, 3-hexyl substitution increases logP, enhancing membrane permeability but reducing aqueous solubility . In contrast, the unsubstituted parent compound may have lower bioavailability due to higher polarity.
  • Thione vs.

Chromone/Benzylidene Modifications

  • Electron-Withdrawing Groups (EWGs) :
    The nitro-substituted derivative (5Z)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one () shows enhanced electrophilicity at the exocyclic double bond, increasing reactivity toward thiol-containing enzymes. This contrasts with the parent compound, which lacks such EWGs and may exhibit milder activity .

Heteroatom Incorporation

  • Phosphorus-Containing Analogues :
    Compounds like 5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-2-sulfido-1,3,2-diazaphosphinane () incorporate phosphorus, which may confer unique electronic effects and chelation capabilities, expanding applications in metal-binding therapies .

Physicochemical Properties

  • logP and Solubility :
    • Parent compound: Estimated logP ≈ 2.5 (moderate lipophilicity).
    • 3-(4-Methoxybenzyl) derivative (): Higher logP (~3.5) due to aromatic methoxy group .
  • Crystallography : Z-configuration confirmed via X-ray crystallography (e.g., ) using SHELX software .

Biological Activity

5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one is a compound that belongs to the thiazolidinone class of heterocycles, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H7NO3S2, with a molecular weight of approximately 289.33 g/mol. The compound features a thiazolidinone ring fused with a chromene moiety, which is believed to contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of chromene derivatives with thiazolidinone precursors using various methods such as the Vilsmeier-Hack reaction. For example, one study reported the synthesis through the reaction of thiourea and chloroethylacetate followed by cyclization to form the thiazolidinone core .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound:

  • Antibacterial Effects : The compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. It was found to outperform ampicillin in several assays, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
    Bacteria StrainsMIC (µM)MBC (µM)
    S. aureus37.957.8
    E. coli50.070.0
    L. monocytogenes100.0120.0
  • Antifungal Activity : The compound also displayed antifungal properties superior to those of reference drugs like bifonazole and ketoconazole, with a reported increase in efficacy by up to 52-fold against certain fungal strains .

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit anti-inflammatory activity comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac Sodium (DFS). The percentage inhibition in inflammatory assays showed promising results, although it was noted that DFS had a higher efficacy overall .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. Certain derivatives have shown activity against cancer cell lines, suggesting that modifications to the thiazolidinone structure can enhance its cytotoxic effects .

Case Studies

In one notable study, researchers synthesized several derivatives of the thiazolidinone framework and evaluated their biological activities. Among these derivatives, those containing nitro and methoxy substitutions exhibited enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts .

Q & A

Q. Table 1: Representative Reaction Yields

CatalystSolventTemperatureYield (%)
PiperidineEthanolReflux61
NH₄OAcDMF/AcOH80°C82
H₂SO₄Acetic acidRT45

How can structural contradictions in crystallographic and spectroscopic data be resolved for this compound?

Level: Advanced
Answer:
Discrepancies between X-ray crystallography (e.g., bond angles) and NMR/IR data often arise from dynamic effects (e.g., tautomerism). Methodological approaches include:

  • Single-crystal X-ray diffraction : Resolve Z/E configuration and confirm planarity of the chromen-thiazolidinone system (dihedral angles <10°) .
  • DFT calculations : Compare experimental IR/NMR with computed spectra to identify dominant tautomers (e.g., thione vs. thiol forms) .
  • Variable-temperature NMR : Detect rotational barriers in the methylidene group (e.g., coalescence temperatures >100°C) .

Example : In , the Z-configuration was confirmed via crystallography (C=CH dihedral angle = 6.22°), while NMR showed dynamic broadening at room temperature.

What advanced spectroscopic techniques are critical for characterizing the biological activity of this compound?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Assign olefinic protons (δ 7.5–8.5 ppm for chromen protons) and thioxo sulfur environments .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 343.1087) .
  • UV-Vis : Detect π→π* transitions (λmax ~350 nm for conjugated chromen-thiazolidinone systems) .
  • XPS : Validate sulfur oxidation states (e.g., S 2p binding energy ~163 eV for thioxo groups) .

How can structure-activity relationships (SAR) be systematically explored for anticancer activity?

Level: Advanced
Answer:
Methodology :

  • Scaffold modification : Replace the chromen-4-one moiety with coumarin or flavone derivatives to assess π-stacking interactions .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance electrophilicity and kinase inhibition .
  • Bioisosteric replacement : Substitute thioxo with dioxo groups (thiazolidinedione) to compare binding modes via molecular docking .

Q. Table 2: Anticancer IC₅₀ Values (μM)

DerivativeTarget KinaseIC₅₀ (μM)
Parent compoundEGFR12.3
4-NO₂ substitutedEGFR5.7
Thiazolidinedione analogVEGFR28.9

What strategies mitigate discrepancies in biological assay results across studies?

Level: Advanced
Answer:
Contradictions often stem from:

  • Purity variations : Use HPLC (≥95% purity) and recrystallization (e.g., ethanol/water) to standardize samples .
  • Assay conditions : Control pH (e.g., 7.4 for cell-based assays) and solvent (DMSO ≤0.1% to avoid cytotoxicity) .
  • Target specificity : Validate off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Case Study : In , inconsistent IC₅₀ values for VEGFR2 inhibition were resolved by standardizing ATP concentrations (1 mM vs. 10 mM).

How can computational modeling predict the compound’s interaction with biological targets?

Level: Advanced
Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR, PDB: 1M17). Key interactions:
    • Hydrogen bonding between thioxo sulfur and Lys721.
    • π-π stacking between chromen and Phe723 .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Use descriptors like LogP and polar surface area to predict permeability (e.g., Caco-2 cell models) .

What are the challenges in scaling up synthesis for preclinical studies?

Level: Basic
Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., DMF/ethanol) .
  • Yield optimization : Use flow chemistry for Knoevenagel condensation (residence time ~30 min, 70°C) .
  • Byproduct control : Monitor thiourea impurities via LC-MS and adjust stoichiometry (aldehyde:thiazolidinone = 1.2:1) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one

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